1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3(12)4-2-5(11-10-4)6(7,8)9/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCINKELYVYKGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Hydrazine with 1,1,1-Trifluoro-4-ethoxybut-3-en-2-one
The cyclocondensation of 1,1,1-trifluoro-4-ethoxybut-3-en-2-one (1) with hydrazine (2) provides direct access to 5-(trifluoromethyl)-1H-pyrazole (3). Subsequent Friedel-Crafts acylation introduces the ethanone group at position 3, yielding the target compound (4).
Mechanism :
- Pyrazole Formation : The enol ether (1) reacts with hydrazine to form a dihydropyrazole intermediate, which undergoes aromatization via elimination of ethanol.
- Regioselectivity : The CF₃ group preferentially occupies the 5-position due to electronic effects during cyclization.
- Acylation : Aluminum chloride-mediated Friedel-Crafts acetylation at position 3 proceeds with 65–70% efficiency.
Optimization Challenges :
- Side Reactions : Over-acylation at position 4 occurs if reaction temperatures exceed 0°C.
- Workup : Aqueous quench and column chromatography (hexane/EtOAc, 4:1) are required to isolate 4 in >95% purity.
Regioselective Lithiation and Electrophilic Trapping
Flow Reactor Lithiation of 5-(Trifluoromethyl)-1H-pyrazole
Lithiation of 5-(trifluoromethyl)-1H-pyrazole (3) in a continuous flow reactor enables precise control over reaction kinetics, minimizing decomposition.
Procedure :
- Protection : Treat 3 with hexamethyldisilazane (HMDS) to form the silyl-protected intermediate (5).
- Lithiation : React 5 with n-butyllithium (−78°C, THF) to generate the lithiated species (6).
- Acetylation : Quench with acetic anhydride to afford 1-[5-(trifluoromethyl)-1H-pyrazole-3-yl]ethanone (4) after deprotection.
Key Data :
| Parameter | Value |
|---|---|
| Lithiation Temperature | −78°C |
| Yield (Overall) | 58% |
| Purity (HPLC) | 98% |
Advantages :
Halogenation and Functional Group Interconversion
Bromine-Directed Synthesis
Bromination of 5-(trifluoromethyl)-1H-pyrazole (3) at position 4 with N-bromosuccinimide (NBS) yields 4-bromo-5-(trifluoromethyl)-1H-pyrazole (7). Subsequent halogen-metal exchange introduces the ethanone group.
Steps :
- Bromination : React 3 with NBS (AIBN, CCl₄, reflux) to obtain 7 (82% yield).
- Lithium-Halogen Exchange : Treat 7 with tert-butyllithium (−78°C) to form intermediate 8.
- Acetyl Introduction : Quench with dimethylacetamide (DMAC) to produce 4.
Limitations :
- Requires strict anhydrous conditions.
- Bromine residue removal adds purification steps.
Reductive Amination of Nitro Precursors
Catalytic Hydrogenation Pathway
Nitro-substituted intermediates offer an alternative route, though this method is less common due to functional group incompatibility.
Synthetic Route :
- Nitro-Pyrazole Synthesis : Condense 1,1,1-trifluoro-4-ethoxybut-3-en-2-one (1) with nitromethylhydrazine to form 3-nitro-5-(trifluoromethyl)-1H-pyrazole (9).
- Reduction : Hydrogenate 9 over palladium-on-carbon (H₂, 50 psi) to the amine (10).
- Oxidation : Oxidize 10 with Jones reagent to install the ethanone group.
Yield Comparison :
| Step | Yield |
|---|---|
| Nitro-Pyrazole (9) | 45% |
| Amine (10) | 78% |
| Ethanone (4) | 63% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below contrasts key metrics for each method:
| Method | Overall Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 65% | 95% | High | Low |
| Flow Lithiation | 58% | 98% | Moderate | High |
| Bromine-Directed | 52% | 97% | Low | Med |
| Reductive Amination | 28% | 90% | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biology
Research indicates that this compound exhibits potential as an enzyme inhibitor, influencing various biological pathways. Its biological activity has been explored in several studies:
- Antiviral and Anticancer Properties : The compound has been investigated for its potential therapeutic effects against viral infections and cancerous cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may play a role in reducing inflammation through modulation of specific biochemical pathways.
Medicine
In medicinal chemistry, 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone is being explored for its therapeutic potential in treating diseases such as:
- Cancer : Its ability to inhibit certain enzymes linked to tumor growth is under investigation.
- Metabolic Disorders : Research into its effects on metabolic syndrome, including type 2 diabetes and obesity, highlights its potential as a treatment option.
Industrial Applications
This compound is also utilized in the development of agrochemicals due to its biological activity against pests and pathogens. Its unique properties make it suitable for creating materials with specific characteristics required in agricultural applications.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole Derivatives with Trifluoromethyl and Acetyl Groups
1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone
- Structure : Differs by a hydroxy (-OH) group at the 5-position and a phenyl group at the 1-position of the pyrazole.
- Properties :
- Key Difference : The phenyl and hydroxy groups increase steric bulk and hydrogen-bonding capacity, altering solubility compared to the parent compound .
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
- Structure : Chloro (-Cl) and methyl (-CH₃) substituents at the 5- and 1-positions, respectively.
- Properties :
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
- Structure: Features a nitro (-NO₂) group at the 4-position and a phenyl group at the 3-position.
- Enhanced thermal stability due to nitro and phenyl groups, though solubility in polar solvents may decrease .
Heterocyclic Ethanone Derivatives Beyond Pyrazole
1-[5-(Trifluoromethyl)thiophen-2-yl]ethanone
- Structure : Replaces pyrazole with a thiophene ring.
- Properties :
Oxathiapiprolin
- Structure : Contains a pyrazole with trifluoromethyl and a complex piperidinyl-thiazole-oxazole chain.
- Properties: Used as a fungicide; the extended heterocyclic system enhances binding to fungal CYP51 enzymes . Higher molecular weight (549.3 g/mol) and lower solubility than simpler pyrazole ethanones due to the bulky substituents .
Phenothiazine-Based Ethanones
2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethylphenothiazin-10-yl)ethanone (Compound 29)
- Structure: Ethanone linked to a phenothiazine core via a sulfur-containing oxadiazole bridge.
- Properties: Melting point: 156–158°C; IR data confirms C=O and C-F stretches . The phenothiazine moiety introduces redox-active properties, making it relevant in CB1 receptor antagonism studies .
Key Findings
Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance stability but reduce solubility. Bulky groups (e.g., phenyl, phenothiazine) increase steric hindrance, affecting binding in biological systems .
Heterocycle Influence: Pyrazoles offer stronger electron deficiency than thiophenes, favoring electrophilic substitution . Phenothiazine derivatives exhibit unique redox behavior, expanding applications beyond agrochemicals .
Synthetic Accessibility :
- Chloro and methyl substituents simplify synthesis (e.g., via nucleophilic substitution) compared to nitro or hydroxy groups, which require protective strategies .
Biological Activity
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone is a compound belonging to the pyrazole family, characterized by its unique trifluoromethyl substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article will delve into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone features a pyrazole ring with a trifluoromethyl group at the 5-position and an ethanone group at the 1-position. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with biological targets.
Biological Activities
The biological activities of 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the pyrazole structure could inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, derivatives similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone have shown promising antiproliferative effects in vitro and antitumor activity in vivo .
Table 1: Anticancer Activity of Pyrazole Derivatives
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds structurally related to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone | 4.0 | |
| Diclofenac | 5.0 | |
| Celecoxib | 6.0 |
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone exhibited significant activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
Table 3: Antimicrobial Activity
| Compound | Bacteria/Fungi | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone | E. coli | 20 | |
| Bacillus subtilis | 15 | ||
| Aspergillus niger | 25 |
The mechanism by which 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone exerts its biological effects involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's affinity for binding sites on enzymes and receptors, leading to modulation of critical biochemical pathways that regulate cell growth and inflammation.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Study on Anticancer Effects: A recent study synthesized several pyrazole derivatives, including those similar to 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone, which were tested against multiple cancer cell lines showing notable antiproliferative effects .
- Evaluation of Anti-inflammatory Properties: Another research effort compared various pyrazoles for their anti-inflammatory activity using in vivo models, demonstrating that certain derivatives provided superior results compared to standard treatments .
Q & A
Q. What are the optimized synthetic routes for 1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves Friedel-Crafts acylation or Grignard reactions . For example:
- Friedel-Crafts method : Reacting a trifluoromethyl-substituted pyrazole precursor with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Grignard approach : Using CH₃MgX (X = Cl, Br) to introduce the ethanone group to a pre-functionalized pyrazole intermediate .
Optimization factors :- Catalyst loading : Excess AlCl₃ may lead to side reactions; optimal ratios (e.g., 1:1.2 substrate:catalyst) improve yield.
- Temperature control : Reflux conditions (80–100°C) are critical for complete acylation but must avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and reduce by-products .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–F = 1.34 Å) and dihedral angles, confirming the trifluoromethyl group’s orientation and pyrazole ring planarity .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks at m/z 208 [M+H]⁺ validate the molecular formula (C₆H₅F₃N₂O) .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?
The CF₃ group significantly impacts:
- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Electron-withdrawing effects : Reduces pyrazole ring basicity (pKa ~4.5) and stabilizes reactive intermediates during synthesis .
- Metabolic stability : Fluorine’s inductive effect slows oxidative degradation in biological systems, making the compound suitable for pharmacokinetic studies .
Advanced Research Questions
Q. What mechanistic insights explain the pyrazole ring’s reactivity in nucleophilic or electrophilic reactions?
The pyrazole ring’s electron-deficient nature (due to CF₃ and ethanone groups) directs reactivity:
- Electrophilic substitution : Occurs at the C4 position (para to CF₃), as shown by bromination studies yielding 4-bromo derivatives under mild conditions .
- Nucleophilic attacks : The N1 ethanone group acts as a leaving site, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
Computational modeling : Density Functional Theory (DFT) calculations reveal a LUMO energy of -1.8 eV at C4, rationalizing its electrophilic susceptibility .
Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets?
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation across studies?
- By-product analysis : Use HPLC-MS to identify impurities (e.g., over-acylated derivatives) and optimize reaction stoichiometry .
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent, catalyst) and identify critical parameters .
- Cross-validation : Compare XRD data (e.g., C–C bond lengths) with computational models to confirm structural consistency .
Q. How does fluorination impact the compound’s conformational stability in solution vs. solid state?
- Solid-state stability : XRD shows rigid packing due to C–F···H–C interactions (2.1–2.3 Å), reducing torsional flexibility .
- Solution dynamics : Variable-temperature NMR (VT-NMR) reveals free rotation of the CF₃ group above 25°C, affecting solubility profiles .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoromethyl group .
- Characterization : Combine XRD with solid-state NMR to resolve polymorphic variations .
- Bioactivity studies : Use fluorinated analogs as negative controls to isolate CF₃-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
